Tellurophene

概要

説明

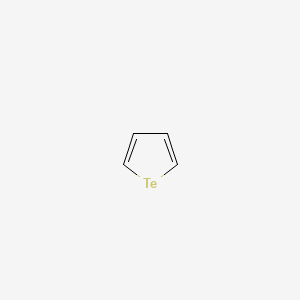

Tellurophene is a chemical compound with the molecular formula C4H4Te . It has gained interest due to its unique properties and the synthetic challenges it presents . It is used as a building block for polymeric and light-emitting materials .

Synthesis Analysis

The synthesis of tellurium-bridged aromatic compounds is based on the sequential electrophilic telluration of C(sp2)–Zn and C(sp2)–H bonds with tellurium(IV) chlorides . This combination of transition metal-catalyzed (migratory) arylmetalation of alkynes and sequential telluration allows for the expedient construction of a library of functionalized benzo[b]tellurophenes .

Molecular Structure Analysis

The molecular structure of Tellurophene can be viewed using Java or Javascript . The average mass of Tellurophene is 179.675 Da and the monoisotopic mass is 181.937531 Da .

Chemical Reactions Analysis

A ring-expansion cyclization towards neutral telluropyran derivatives from the corresponding tellurophene compounds has been developed . The mechanisms of both the ring-opening and the ring-expansion reactions are proposed .

Physical And Chemical Properties Analysis

Tellurophene has a number of physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 0 H bond acceptors, 0 H bond donors, 0 freely rotating bonds, and 0 rule of 5 violations .

科学的研究の応用

Building Blocks for Polymeric Materials

Tellurophenes have emerged as building blocks for polymeric materials . They have been used as conducting units for polymer-based solar cells . The unique properties of tellurophenes, such as narrow band gaps and high charge carrier mobilities, make them suitable for these applications .

Light-Emitting Materials

Tellurophenes have been used in the development of next-generation light-emitting materials . Their low LUMO levels and the redox capability of Te contribute to their effectiveness in this field .

Organic Electronics

Tellurophenes have gained interest as a structural element of polymeric materials for organic electronics . Their features such as Te–Te interactions make them suitable for this application .

Synthesis of Tellurium-Bridged Aromatic Compounds

A new approach for the synthesis of tellurium-bridged aromatic compounds has been developed based on the sequential electrophilic telluration of C (sp2)–Zn and C (sp2)–H bonds with tellurium (IV) chlorides . This allows for the expedient construction of a library of functionalized benzo [b]tellurophenes .

Redox and Photochemical Reactivity Studies

Studies of tellurophene-containing small molecules have focused on their redox and photochemical reactivity . These studies contribute to our understanding of the chemical behavior of these compounds .

Photoluminescence Properties

Tellurophenes have been studied for their photoluminescence properties . These properties make them useful in various applications, including the development of new light-emitting materials .

Anion Recognition

Tellurophenes have been used in studies of anion recognition through chalcogen bonds . This is an emerging field of research with potential applications in sensing and molecular recognition .

DFT Calculations

Through DFT calculations, it was found that upon oxidation of PT, the resulting Te (IV) oxide PT-O had a lower HOMO level, with the LUMO being significantly stabilized . This highlights the potential of tellurophenes in computational chemistry and materials science .

作用機序

Target of Action

Tellurophenes are the tellurium analogues of thiophenes and selenophenes . The primary targets of tellurophenes are the biochemical pathways where they can replace sulfur (S) atoms in thiophenes or selenium (Se) atoms, dramatically changing the electronic properties of these compounds .

Mode of Action

Tellurophenes exhibit unique redox behavior. The tellurium center in oxidized 2,5-diphenyltellurophene is highly electron-deficient and easily yields coordinated structures . This coordination appears to trap the positive charge on the tellurium center rather than delocalizing it over the π-system . When no coordinating counter ion is present, oxidation is delocalized over the entire π-system .

Biochemical Pathways

Tellurophenes have been shown to undergo a unique ring-expansion cyclization towards neutral telluropyran derivatives from the corresponding tellurophene compounds . The mechanisms of both the ring-opening and the ring-expansion reactions have been proposed and the pathways are verified by density functional theory calculations .

Pharmacokinetics

The physical properties of tellurophenes, such as their high molar mass and their ability to form stable structures , suggest that these factors could influence their bioavailability and pharmacokinetic behavior.

Result of Action

The result of tellurophene’s action is largely dependent on its redox behavior and its interaction with its targets. For instance, tellurophene polymers have been shown to have a higher hole mobility than lighter analogs, presumably due to the high HOMO energy, as well as the increased polarizability of the heavy Te atoms .

Action Environment

The action of tellurophenes can be influenced by environmental factors. For example, the synthesis of tellurophenes requires careful control of conditions to exclude oxygen and moisture from the reaction vessel . Additionally, the oxidation of tellurophenes can be influenced by the presence or absence of coordinating counter ions .

Safety and Hazards

将来の方向性

Tellurophene has gained growing interest as a structural element of polymeric materials for organic electronics and other applications . The emerging development of tellurium compounds is apparent from their application in catalysis, coordination, and optoelectronic materials . Future research will likely focus on further understanding the unique properties of Tellurophene and developing new methods for its synthesis.

特性

IUPAC Name |

tellurophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULWUZJYDBGXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Te]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-10-7 | |

| Record name | Tellurophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80182979 | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tellurophene | |

CAS RN |

288-08-4 | |

| Record name | Tellurophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

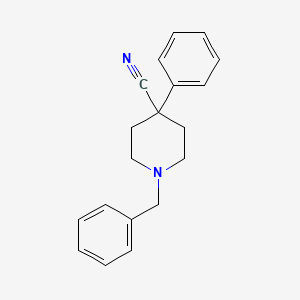

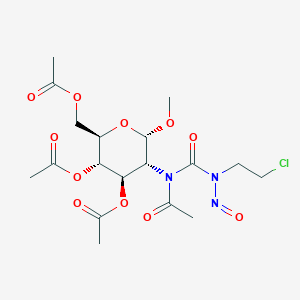

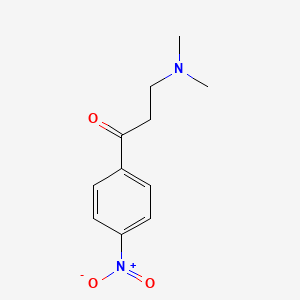

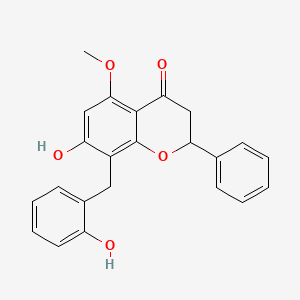

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tellurophene?

A1: Tellurophene, a five-membered heterocyclic compound analogous to furan, thiophene, and selenophene, possesses the molecular formula C4H4Te and a molecular weight of 183.68 g/mol. []

Q2: How does the tellurium atom influence the spectroscopic properties of tellurophene compared to its lighter chalcogen counterparts?

A2: The presence of tellurium, with its larger size and greater polarizability compared to sulfur and selenium, leads to a narrower HOMO-LUMO gap in tellurophene derivatives. [] This results in a red-shift in both absorption and emission spectra. [, ] For instance, poly(3-alkyltellurophene)s exhibit absorption onsets extending into the near-infrared region, contrasting with the visible region absorption of their thiophene counterparts. []

Q3: How does tellurium impact the aromaticity of tellurophene compared to other heterocycles like thiophene and selenophene?

A3: While tellurophene exhibits aromaticity, the presence of tellurium, a heavier atom with more diffuse orbitals, leads to weaker π-orbital overlap compared to thiophene and selenophene. [] This influences its reactivity and physicochemical properties.

Q4: How does the tellurium center in tellurophene react with halogens, and what are the implications of this reactivity?

A4: Tellurophene readily undergoes oxidative addition with halogens like bromine and chlorine, forming dihalogenated tellurophene adducts. [, , ] This reversible process significantly alters the optoelectronic properties of the molecule, particularly the absorption spectrum, which shifts to lower energies. [] This reversible halogenation presents opportunities for applications in sensing and catalysis. [, ]

Q5: Can tellurophene undergo photoreductive elimination reactions, and what are the potential applications?

A5: Yes, tellurophenes, particularly those with extended π-conjugation like 2,5-bis[5-(N,N'-dihexylisoindigo)]tellurophene (1), can undergo photoreductive elimination. [] Upon irradiation with visible light, the dihalogenated tellurophene adducts can eliminate halogen atoms, reverting to the original tellurophene. [] This light-driven process holds potential for applications in photocatalysis and controlled release.

Q6: How does the presence of tellurophene impact the reactivity of surrounding functional groups?

A6: The tellurium atom in tellurophene can influence the reactivity of neighboring groups. For example, in a study involving tellurophene-containing π-conjugated polymers, it was observed that tellurium atoms in the tellurophene rings could be selectively exchanged for lithium atoms. [] This Te-Li exchange reaction paved the way for synthesizing diverse functionalized π-conjugated polymers.

Q7: What is a tellura-Baeyer–Villiger oxidation and how does it apply to tellurophene?

A7: The tellura-Baeyer–Villiger oxidation is a novel reaction discovered by oxidizing an electron-rich polycycle containing a tellurophene unit with mCPBA or Oxone. [] This reaction leads to the insertion of an oxygen atom into the Te-C bond of the tellurophene, forming a chiral tellurinate lactone. [] This reaction highlights the unique reactivity of tellurophene compared to other chalcogenophenes.

Q8: What are the advantages of incorporating tellurophene units into conjugated polymers?

A8: Tellurophene's incorporation into conjugated polymers offers several advantages. Primarily, it enables the fine-tuning of the polymer's electronic properties, specifically the band gap, leading to materials with absorption and emission profiles extending into the near-infrared region. [, , , ] This is crucial for applications like organic photovoltaics and near-infrared sensors.

Q9: How does tellurium impact the performance of tellurophene-based materials in organic field-effect transistors (OFETs)?

A9: Tellurium's incorporation in OFETs leads to enhanced charge carrier mobilities compared to their thiophene-based counterparts. [] This is attributed to the larger and more diffuse orbitals of tellurium, facilitating charge transport. Notably, a tellurophene-containing polymer, P(SSe)b(STe), exhibited a hole mobility of 1.4 × 10−2 cm2 V−1 s−1, among the highest for tellurophene-based polychalcogenophenes. []

Q10: What are the potential applications of tellurophene-based materials in biomedical fields?

A10: Research suggests that tellurophene derivatives are promising for applications in mass cytometry. [] Their stability in aqueous and organic solutions, along with minimal toxicity, makes them ideal for developing mass tags for analyzing cell populations. [] Furthermore, tellurophene-based nanoparticles demonstrate potential as theranostic agents for cancer treatment. [] Their ability to generate reactive oxygen species and convert light to heat enables both photodynamic and photothermal therapies guided by photoacoustic imaging. []

Q11: How has computational chemistry been employed to understand the properties of tellurophene and its derivatives?

A11: Density functional theory (DFT) calculations have proven invaluable in elucidating the electronic structure, optical properties, and reactivity of tellurophenes. [, , , ] For instance, DFT studies on tellurophene-containing polymers have provided insights into how the tellurium atom influences the band gap and energy levels of these materials, providing valuable information for designing new polymers with targeted properties. []

Q12: What is the impact of substituent effects on the properties of tellurophene derivatives?

A12: Introducing electron-withdrawing or electron-donating substituents onto the tellurophene ring significantly impacts its electronic and optical properties. For example, incorporating electron-withdrawing groups generally lowers both the HOMO and LUMO energy levels, leading to a red-shift in absorption and emission spectra. [, ] Conversely, electron-donating groups tend to have the opposite effect. These structure-activity relationships are crucial for tailoring tellurophene-based materials for specific applications.

Q13: How does the position of the tellurophene unit in a larger molecule affect its properties and reactivity?

A13: The position of tellurophene within a molecule significantly impacts its properties. For instance, in a study investigating ditelluraporphodimethene, it was found that metalation with platinum or rhodium selectively occurred at the tellurophene ring conjugated to two sp2 meso-carbon atoms. [] This regioselectivity highlights the importance of positional considerations when designing and synthesizing tellurophene-containing compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。